Alloc-L-Dapa(Fmoc)-OH

描述

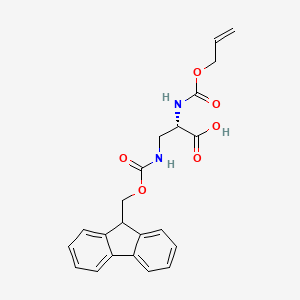

Alloc-L-Dapa(Fmoc)-OH is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both allyloxycarbonyl and fluorene-9-ylmethoxycarbonyl groups. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Alloc-L-Dapa(Fmoc)-OH typically involves multiple steps, starting from readily available precursors. The key steps include the protection of amino groups, coupling reactions, and deprotection steps. Common reagents used in these reactions include carbonyldiimidazole (CDI) for coupling and trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

化学反应分析

Types of Reactions

Alloc-L-Dapa(Fmoc)-OH can undergo various chemical reactions, including:

Oxidation: The allyloxycarbonyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The fluorene-9-ylmethoxycarbonyl group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Peptide Synthesis

Alloc-L-Dapa(Fmoc)-OH is primarily utilized in the synthesis of peptides. The Fmoc group protects the alpha-amino group while the Alloc group protects the side-chain amino group. This dual protection allows for selective reactions during peptide assembly, facilitating the creation of diverse peptide sequences.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Compound | Alpha-Amino Protection | Side-Chain Protection | Advantages |

|---|---|---|---|

| This compound | Fmoc | Alloc | Orthogonal deprotection strategies |

| Fmoc-Dab(Boc)-OH | Fmoc | Boc | Less selective deprotection |

| Fmoc-Dap(Alloc)-OH | Fmoc | Alloc | High stability |

Biological Research

In biological contexts, peptides synthesized using this compound can act as probes or inhibitors in biochemical assays. They are particularly valuable in studying protein interactions and cellular pathways due to their ability to form stable peptide bonds.

Case Study: Peptide Probes for Protein Interaction

A study demonstrated that peptides containing Alloc-L-Dapa residues could effectively bind to target proteins, facilitating the investigation of protein-protein interactions critical for cellular functions.

Medicinal Applications

This compound plays a significant role in developing peptide-based drugs. The selective deprotection capabilities enable precise synthesis of therapeutic peptides that target specific biological pathways.

Case Study: Anticancer Peptides

Research has shown that peptides synthesized from this compound exhibit cytotoxic effects against various cancer cell lines. These peptides induce apoptosis through specific receptor interactions, highlighting their potential as anticancer agents.

Preparation Methods

The synthesis of this compound typically involves:

- Protection of the Alpha-Amino Group : Using Fmoc chloride with a base catalyst.

- Protection of the Side-Chain Amino Group : Utilizing allyl chloroformate in the presence of triethylamine.

- Purification : Techniques such as chromatography ensure high purity.

作用机制

The mechanism by which Alloc-L-Dapa(Fmoc)-OH exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved are typically related to the modification of functional groups or the stabilization of specific molecular conformations.

相似化合物的比较

Similar Compounds

- (S)-2-(Benzyloxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid

- (S)-2-(Methoxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid

Uniqueness

Alloc-L-Dapa(Fmoc)-OH is unique due to the presence of the allyloxycarbonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This differentiates it from similar compounds that may have different protecting groups or functional groups.

生物活性

Alloc-L-Dapa(Fmoc)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-N-(allyloxycarbonyl)-L-diaminopropionic acid, is a compound that plays a significant role in the field of peptide synthesis and biological research. This article explores its biological activities, synthesis methods, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of two protecting groups: the Fmoc group at the N-terminus and the Alloc group on the side chain's secondary amine. These groups allow for selective deprotection during peptide synthesis, facilitating the introduction of various functional groups. The empirical formula is with a molecular weight of 410.42 g/mol, typically exhibiting high purity levels exceeding 98%.

Biological Activity

The biological activity of this compound is primarily linked to its role in synthesizing peptides that exhibit various biological functions. Peptides synthesized from this compound can have antimicrobial properties and modulate biological pathways, making them valuable in therapeutic applications.

Antimicrobial Properties

Research indicates that peptides containing Dap residues can exhibit significant antimicrobial activity. For instance, peptides derived from this compound have been studied for their effectiveness against various bacterial strains. A notable study demonstrated that certain Dap-containing peptides showed enhanced activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Protein-Protein Interactions

This compound is also utilized in studying protein-protein interactions. Researchers can incorporate Dap residues into peptides to probe binding sites and understand interactions between different proteins. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) are often employed to elucidate these interactions.

Synthesis Methods

The synthesis of this compound involves several key steps:

- Protection of Amino Groups : The Fmoc group is introduced to protect the N-terminus, while the Alloc group protects the side chain.

- Coupling Reactions : The compound can be coupled with other amino acids using standard peptide coupling reagents.

- Deprotection : The Alloc group can be selectively removed under mild conditions, allowing for further modifications or coupling reactions.

This methodology provides a versatile approach to synthesizing complex peptides with specific functionalities .

Study 1: Antimicrobial Activity

In a study published in Journal of Peptide Science, researchers synthesized a series of peptides using this compound and evaluated their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain peptides exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL against S. aureus, highlighting the potential for developing new antibiotics.

Study 2: Protein Interaction Analysis

Another study focused on using peptides derived from this compound to investigate their binding affinity to specific receptors involved in cellular signaling pathways. Using SPR, it was found that these peptides could bind effectively to target proteins with dissociation constants (Kd) in the nanomolar range, demonstrating their utility in studying protein interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Fmoc-Dap-OH | Lacks Alloc protection | Simpler structure used for standard peptide synthesis |

| Fmoc-Lys-OH | Contains lysine instead of Dap | Commonly used in synthesizing cationic peptides |

| Alloc-Dap-OH | Lacks Fmoc protection | Useful for specific coupling reactions without Fmoc interference |

| Boc-Dap-OH | Uses Boc instead of Fmoc | Different deprotection conditions; less commonly used |

This compound stands out due to its dual protection strategy, allowing for more versatile synthetic pathways compared to other derivatives.

属性

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-2-11-29-22(28)24-19(20(25)26)12-23-21(27)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQPAXCKWFOFEN-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。